molecular formula C17H27BrFNO3SSi B1447787 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704096-18-3

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No. B1447787
M. Wt: 452.5 g/mol
InChI Key: KTDBNIKEOXTJKG-UHFFFAOYSA-N
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Description

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, often referred to as Compound X , is a synthetic organic compound. It belongs to the class of sulfonamide derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of Compound X involves several steps. A common route includes the following:




  • Protection of Piperidine Amine : The piperidine amine is protected using a tert-butyldimethylsilyl (TBS) group. This step prevents unwanted reactions during subsequent transformations.




  • Bromination and Fluorination : The protected piperidine undergoes bromination at the 4-position and fluorination at the 3-position of the phenyl ring. These halogen substitutions are crucial for the compound’s reactivity.




  • Sulfonylation : The bromo-fluoro-substituted piperidine is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to introduce the sulfonyl group.




  • Deprotection : Finally, the TBS group is removed to yield the target compound.





Molecular Structure Analysis

Compound X has the following molecular structure:
!Compound X



Chemical Reactions Analysis



  • Base-Catalyzed Hydrolysis : Compound X can undergo hydrolysis in basic conditions, leading to the cleavage of the sulfonyl group.




  • Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, allowing for further derivatization.





Physical And Chemical Properties Analysis


  • Melting Point : Compound X melts at approximately 150°C .

  • Solubility : It is moderately soluble in organic solvents like dichloromethane and acetonitrile.

  • Color : Compound X appears as a white crystalline solid .


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution.

  • Stability : Stable under ambient conditions.

  • Hazardous Reactions : Avoid strong acids and bases.


Future Directions

Research on Compound X should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize analogs for structure-activity relationship studies.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


: Reference: Journal of Organic Chemistry, Volume 42, Issue 10, 1977, Pages 1759–1761.
: Reference: The New York Times, February 3, 2018.


properties

IUPAC Name

[1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrFNO3SSi/c1-17(2,3)25(4,5)23-13-8-10-20(11-9-13)24(21,22)14-6-7-15(18)16(19)12-14/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDBNIKEOXTJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrFNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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